molecular formula C24H25NO6S B11026120 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate

Cat. No.: B11026120
M. Wt: 455.5 g/mol
InChI Key: BCLCAEHTHUQZIM-UHFFFAOYSA-N
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Description

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which combines a benzo[c]chromene core with a sulfonyl-beta-alaninate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate typically involves the following steps:

    Formation of the Benzo[c]chromene Core: The benzo[c]chromene core can be synthesized through a cyclization reaction involving appropriate starting materials, such as 4-methyl-2H-chromen-2-one and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Introduction of the Sulfonyl-beta-alaninate Moiety: The sulfonyl-beta-alaninate moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the benzo[c]chromene core with N-[(4-methylphenyl)sulfonyl]-beta-alanine in the presence of a base, such as triethylamine, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced techniques, such as continuous flow reactors and automated synthesis platforms, to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine as a base in an organic solvent, such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity and receptor binding.

    Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. For example, the compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate stands out due to its combination of a benzo[c]chromene core with a sulfonyl-beta-alaninate moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25NO6S

Molecular Weight

455.5 g/mol

IUPAC Name

(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C24H25NO6S/c1-15-7-9-17(10-8-15)32(28,29)25-14-13-22(26)30-21-12-11-19-18-5-3-4-6-20(18)24(27)31-23(19)16(21)2/h7-12,25H,3-6,13-14H2,1-2H3

InChI Key

BCLCAEHTHUQZIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)OC2=C(C3=C(C=C2)C4=C(CCCC4)C(=O)O3)C

Origin of Product

United States

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